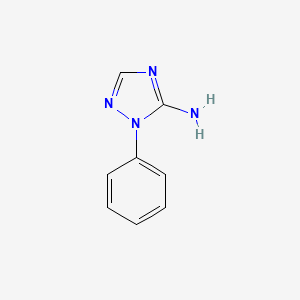

1-phenyl-1H-1,2,4-triazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSJTECSZFVCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68207-62-5 | |

| Record name | 1-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Approaches

The construction of the 1,2,4-triazole (B32235) ring system can be achieved through several key synthetic approaches, primarily involving cyclization reactions. These methods leverage different starting materials and reaction mechanisms to afford the desired heterocyclic scaffold.

Cyclization Reactions

Cyclization reactions represent the most fundamental and widely employed strategy for the synthesis of 1,2,4-triazoles. These reactions involve the formation of the five-membered ring through the intramolecular or intermolecular condensation of precursors containing the necessary nitrogen and carbon atoms.

The reaction of hydrazine (B178648) derivatives with various electrophiles is a common method for synthesizing the 1,2,4-triazole ring. One such approach involves the reaction of hydrazones with amines under oxidative conditions. This method proceeds through a cascade of C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization to yield 1,2,4-triazole derivatives. isres.org The use of readily available starting materials and favorable reaction conditions make this a versatile strategy. isres.org

Another notable method is the cyclization of potassium dithiocarbazinate, derived from a benzoic acid hydrazide, with hydrazine hydrate (B1144303). nepjol.infordd.edu.iq This process, conducted under reflux conditions in water, leads to the formation of a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is a closely related derivative. nepjol.info Further modifications can then be performed on this scaffold.

A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been reported via the ring opening and intramolecular cyclization of arylidene thiazolone with an aryl or alkyl hydrazine. rsc.org This reaction demonstrates a broad substrate scope and can be performed on a gram scale in both batch and continuous flow systems. rsc.org The proposed mechanism involves the initial attack of the hydrazine on the arylidene thiazolone, leading to ring opening and the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to form the triazole ring. rsc.org

| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref |

| Arylidene thiazolone | Phenyl hydrazine | Acetonitrile, 1.5 equiv. of hydrazine | Phenyl hydrazone-substituted 1,2,4-triazole | rsc.org |

| Benzoic acid hydrazide | Carbon disulfide, Potassium hydroxide, Hydrazine hydrate | Ethanol, Water, Reflux | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.infordd.edu.iq |

| Hydrazones | Amines | Aerobic oxidative conditions | 1,2,4-Triazole derivatives | isres.org |

Cycloaddition reactions provide an atom-economical route to heterocyclic compounds. The Huisgen 1,3-dipolar cycloaddition of organic azides with alkynes is a well-established method for the synthesis of 1,2,3-triazoles. nih.govnih.gov While not directly leading to 1,2,4-triazoles, the principles of cycloaddition are relevant. For the synthesis of 1,2,4-triazoles, reactions involving nitriles are more pertinent.

For instance, the reaction of nitriles with hydrazonoyl hydrochlorides in the presence of a base like triethylamine (B128534) can yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This 1,3-dipolar cycloaddition is applicable to a variety of oxime substrates. organic-chemistry.org Another approach involves the copper-catalyzed reaction of nitriles with amidines in the presence of an oxidant, such as air, to form 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Ref |

| Oximes | Hydrazonoyl hydrochlorides | Triethylamine | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Nitriles | Amidines | Copper catalyst, Air (oxidant) | 1,2,4-Triazole derivatives | organic-chemistry.org |

Aminoguanidine (B1677879) bicarbonate is a versatile reagent for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.comguidechem.com The direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis and microwave irradiation offers a green and straightforward route to these compounds. mdpi.com This method is suitable for a range of carboxylic acids, including those with aliphatic substituents and a phenyl ring. mdpi.com The use of microwave synthesis can significantly reduce reaction times and improve yields. mdpi.com

The synthesis of 3-amino-1,2,4-triazole itself can be achieved by reacting aminoguanidine bicarbonate with formic acid. orgsyn.org The resulting aminoguanidine formate (B1220265) is then heated to induce cyclization. orgsyn.org This fundamental reaction underscores the utility of aminoguanidine as a precursor to the 1,2,4-triazole core.

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been developed using succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.org The choice of the synthetic route depends on the nucleophilicity of the amine. rsc.org

| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref |

| Carboxylic acids | Aminoguanidine bicarbonate | Acid catalysis, Microwave irradiation | 5-Substituted 3-amino-1,2,4-triazoles | mdpi.com |

| Aminoguanidine bicarbonate | Formic acid | Heating | 3-Amino-1,2,4-triazole | orgsyn.org |

| N-Guanidinosuccinimide | Aliphatic amines | Microwave irradiation | N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

| N-Arylsuccinimides | Aminoguanidine hydrochloride | Microwave irradiation | N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

The cyclization of N-cyanoimidates is another effective method for the synthesis of 1,2,4-triazoles. N-cyanobenzimidates, which can be prepared through the one-pot cyanoimidation of aldehydes with cyanamide (B42294) and an oxidant like N-bromosuccinimide (NBS), can undergo a subsequent cyclization reaction to yield 1,2,4-triazole derivatives in high yields. organic-chemistry.org

A specific example leading to a related structure, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, involves the reaction of N-phenyl ethyl acetydrazonate with cyanamide in refluxing methanol. nih.gov The structure of the resulting aminotriazole was confirmed by X-ray diffraction. nih.gov

| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref |

| Aldehydes | Cyanamide | N-Bromosuccinimide (NBS) | N-Cyanobenzimidates (intermediate) | organic-chemistry.org |

| N-Cyanobenzimidates | - | Heat/Catalyst | 1,2,4-Triazole derivatives | organic-chemistry.org |

| N-Phenyl ethyl acetydrazonate | Cyanamide | Methanol, Reflux | 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole | nih.gov |

The Pellizzari reaction, discovered in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org This reaction typically requires high temperatures and long reaction times, and the yields can be low. wikipedia.org However, the use of microwave irradiation can shorten the reaction time and increase the yield. wikipedia.org The mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl carbon, followed by cyclization and dehydration to form the triazole ring. wikipedia.org

The Einhorn–Brunner reaction is a similar process that involves the condensation of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org The reaction is regioselective if the R groups on the imide are different, with the more acidic group favoring the 3-position on the triazole ring. wikipedia.org The mechanism involves protonation of the hydrazine, followed by attack on a carbonyl group of the imide, ring closure, and dehydration. wikipedia.org

| Reaction Name | Starting Material 1 | Starting Material 2 | Conditions | Product Type | Ref |

| Pellizzari Reaction | Amide | Hydrazide | Heat | 1,2,4-Triazole | wikipedia.orgyoutube.com |

| Einhorn–Brunner Reaction | Imide | Alkyl hydrazine | Acidic conditions | Isomeric mixture of 1,2,4-triazoles | wikipedia.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscielo.org.za

In the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been successfully employed. For instance, the cyclization of chalcones with hydrazine hydrate in the presence of glacial acetic acid under microwave irradiation for just 10 minutes at 280 W afforded the desired triazole products. nih.gov Another approach involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation, leading to the formation of the 1,2,4-triazole ring. rsc.org This method proved effective for aliphatic amines, while an alternative pathway was developed for less nucleophilic aromatic amines. rsc.org

The direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis and controlled microwave conditions has also been developed as a general and green method for synthesizing 5-substituted 3-amino-1,2,4-triazoles. psecommunity.org This technique is particularly suitable for volatile carboxylic acids. psecommunity.org The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has also been achieved in as little as one minute with high yields via microwave-assisted cyclization of amide derivatives with hydrazines. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Microwave Method | Conventional Method |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | 33–90 seconds, 82% yield | Several hours nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | 1 minute, 85% yield | > 4 hours nih.gov |

| 3,3′(5,5′)-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines | 5 minutes, Good yield | Not specified nih.gov |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps in a single vessel without isolating intermediates.

A notable one-pot approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov This three-component reaction has demonstrated an 81% success rate in parallel synthesis, highlighting its potential for generating large chemical libraries. nih.gov Another one-pot method for preparing 3-amino-1,2,4-triazole derivatives utilizes the reaction of alkyl/aryl hydrazides with urea (B33335) in a deep eutectic solvent, choline (B1196258) chloride/urea, which acts as both a biodegradable solvent and a catalyst. researchgate.net This method has been shown to produce 5-phenyl-1H-1,2,4-triazol-3-amine in higher yields and shorter reaction times compared to other methods. researchgate.net

Furthermore, a metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines provides a [2 + 1 + 2] cyclization strategy for synthesizing fully substituted 1H-1,2,4-triazol-3-amines under mild and environmentally friendly conditions. organic-chemistry.org

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, reduced energy consumption, and the generation of less waste.

A catalyst-free and highly efficient synthesis of 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles has been developed using water as the reaction medium under both conventional heating and microwave irradiation. researchgate.net This method avoids the use of hazardous catalysts and solvents. Another environmentally benign approach utilizes an amine oxidase-inspired catalyst, 1,10-phenanthroline-5,6-dione (B1662461) (phd), for the regioselective synthesis of 1,2,4-triazoles. rsc.org This biomimetic protocol uses oxygen as the terminal oxidant and produces only water and ammonia (B1221849) as by-products, demonstrating a low environmental factor and high atom economy. rsc.org

The use of deep eutectic solvents, such as choline chloride/urea, also represents a green synthetic route, providing a biodegradable and non-toxic reaction medium. researchgate.net

Functionalization and Derivatization Strategies

The functionalization of the 1-phenyl-1H-1,2,4-triazol-5-amine scaffold is crucial for modulating its properties and exploring its potential in various applications.

Substitution Reactions on the Triazole Ring and Phenyl Moiety

Substitution reactions on both the triazole and phenyl rings allow for the introduction of a wide range of functional groups. The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic substitution, while the carbon atoms are prone to nucleophilic attack. chemicalbook.com Alkylation of the 1H-1,2,4-triazole ring can occur regioselectively at the N1 or N4 position depending on the reaction conditions. chemicalbook.com

Regioselective iodination is a valuable tool for introducing an iodine atom at a specific position, which can then serve as a handle for further cross-coupling reactions. While direct iodination of the C-5 position of this compound is not explicitly detailed in the provided context, the selective iodination of similar heterocyclic systems, such as 1-aryl-3-CF3-1H-pyrazoles, has been demonstrated. nih.gov In this case, treatment with n-BuLi followed by trapping with elemental iodine resulted in exclusive iodination at the C-5 position. nih.gov This methodology suggests a potential pathway for the regioselective C-5 iodination of the triazole ring.

Oxidation and Reduction Pathways of the Triazole Ring

The oxidation and reduction of the 1,2,4-triazole ring can lead to the formation of new derivatives with altered electronic and structural properties.

The oxidation of a related semicarbazide (B1199961) derivative, 4-phenyl-1-pivaloylsemicarbazide, has been shown to yield two isomeric triazole derivatives: 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one and 1-tert-butyl-4-phenyl-1,2,4-triazolidine-3,5-dione. osi.lv This indicates that the triazole ring can undergo oxidative transformations. The specific oxidation and reduction pathways for this compound itself require further investigation to delineate the precise products and reaction conditions.

Formation of Schiff Base Derivatives

The primary amino group of this compound is a key functional group that readily undergoes condensation reactions with various aldehydes to form Schiff bases (imines). This reaction is typically performed in an alcoholic solvent, often with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration process. The resulting Schiff base derivatives are of significant interest in medicinal chemistry. For instance, reactions with substituted benzaldehydes like 4-chlorobenzaldehyde (B46862) and 4-nitrobenzaldehyde, or with salicylaldehyde, have been reported to proceed with high yields.

Table 1: Synthesis of Schiff Base Derivatives

| Reactant Aldehyde | Resulting Schiff Base | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | N-(1-phenyl-1H-1,2,4-triazol-5-yl)-1-(4-chlorophenyl)methanimine | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 85 |

| 4-Nitrobenzaldehyde | N-(1-phenyl-1H-1,2,4-triazol-5-yl)-1-(4-nitrophenyl)methanimine | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 90 |

| Salicylaldehyde | 2-[(E)-[(1-phenyl-1H-1,2,4-triazol-5-yl)imino]methyl]phenol | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 88 |

Mannich Reaction Applications for Novel Derivatives

The Mannich reaction, a three-component condensation, has been successfully employed to synthesize novel derivatives of this compound. In this reaction, the triazole derivative, a secondary amine (such as piperidine (B6355638) or morpholine), and an excess of aqueous formaldehyde (B43269) are reacted in a suitable solvent like ethanol. This one-pot synthesis allows for the introduction of an aminomethyl substituent onto the triazole ring, leading to the formation of Mannich bases. These products are valuable intermediates for further chemical modifications.

Table 2: Examples of Mannich Reaction Derivatives

| Secondary Amine | Resulting Mannich Base | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | 1-phenyl-4-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-amine | Ethanol, Excess aqueous formaldehyde, Reflux | 78 |

| Morpholine | 4-((5-amino-1-phenyl-1H-1,2,4-triazol-4-yl)methyl)morpholine | Ethanol, Excess aqueous formaldehyde, Reflux | 82 |

Amide Functionalization for Structural Diversification

The primary amino group of this compound can be readily acylated to form a diverse range of amide derivatives. This transformation is typically achieved by reacting the triazole with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct. This method allows for the introduction of various aliphatic and aromatic moieties, significantly expanding the chemical space accessible from the starting material.

Table 3: Amide Derivatives of this compound

| Acylating Agent | Resulting Amide | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | N-(1-phenyl-1H-1,2,4-triazol-5-yl)benzamide | Pyridine, Room Temperature | 92 |

| Acetic anhydride | N-(1-phenyl-1H-1,2,4-triazol-5-yl)acetamide | Acetic acid, Reflux | 88 |

| 2-Chlorobenzoyl chloride | 2-chloro-N-(1-phenyl-1H-1,2,4-triazol-5-yl)benzamide | Dichloromethane, Triethylamine, 0 °C to Room Temperature | 85 |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting product outcomes. In the formation of Schiff bases, the reaction is understood to proceed via the nucleophilic attack of the exocyclic amino group of the triazole onto the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the imine product.

For the Mannich reaction, the established mechanism involves the initial formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine. The triazole ring, being electron-rich, then acts as a nucleophile, attacking the iminium ion. Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the electronic structure and reactivity of this compound. These computational investigations help to rationalize the observed regioselectivity and reactivity patterns in its various derivatization reactions.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzaldehyde |

| N-(1-phenyl-1H-1,2,4-triazol-5-yl)-1-(4-chlorophenyl)methanimine |

| 4-Nitrobenzaldehyde |

| N-(1-phenyl-1H-1,2,4-triazol-5-yl)-1-(4-nitrophenyl)methanimine |

| Salicylaldehyde |

| 2-[(E)-[(1-phenyl-1H-1,2,4-triazol-5-yl)imino]methyl]phenol |

| Formaldehyde |

| Piperidine |

| 1-phenyl-4-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-amine |

| Morpholine |

| 4-((5-amino-1-phenyl-1H-1,2,4-triazol-4-yl)methyl)morpholine |

| Benzoyl chloride |

| N-(1-phenyl-1H-1,2,4-triazol-5-yl)benzamide |

| Acetic anhydride |

| N-(1-phenyl-1H-1,2,4-triazol-5-yl)acetamide |

| 2-Chlorobenzoyl chloride |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies

X-ray crystallography has been instrumental in confirming the structures of 1-phenyl-1H-1,2,4-triazol-5-amine derivatives and, most notably, in revealing the subtle phenomenon of tautomerism in the solid state.

Single Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single crystal X-ray diffraction studies have provided unambiguous structural confirmation for a variety of derivatives of the this compound scaffold. A significant finding in the study of the parent system, 3(5)-phenyl-1,2,4-triazol-5(3)-amine, revealed that it crystallizes with two tautomeric forms present in equal amounts within the crystal lattice. bohrium.commdpi.comijsr.net This co-crystallization is a crucial aspect of its solid-state chemistry.

The analysis of one tautomer, 3-phenyl-1,2,4-triazol-5-amine, shows an essentially planar geometry. bohrium.commdpi.comijsr.net The dihedral angle between the phenyl ring and the mean plane of the 1,2,4-triazole (B32235) ring is a mere 2.3 (2)°. bohrium.commdpi.comijsr.net This planarity suggests significant π-electron delocalization between the amino group and the triazole nucleus. bohrium.commdpi.com In contrast, the second tautomer found in the co-crystal, 5-phenyl-1,2,4-triazol-3-amine, exhibits a loss of this planarity, with the dihedral angle between the phenyl and triazole rings increasing to 30.8 (2)°. bohrium.commdpi.comijsr.net

Derivatives such as 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole also show a twisted conformation, with the phenyl and triazole rings forming a dihedral angle of 38.80 (2)°. nih.gov Similarly, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the planar triazole ring and the phenyl ring have a dihedral angle of 13.7 (2)°. researchgate.net The crystal structure of an N-acylated derivative of 3-phenyl-1,2,4-triazole-5-amine confirmed that the amide-substituted phenyl ring is not coplanar with the 1,2,4-triazole ring, showing an offset of 28°. nih.gov

Below is a table summarizing the crystallographic data for 3(5)-phenyl-1,2,4-triazol-5(3)-amine and some of its derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) | C₈H₈N₄·C₈H₈N₄ | Monoclinic | P2/c | 17.817 (2) | 5.0398 (6) | 18.637 (2) | 113.573 (4) | 1533.9 (3) | 4 |

| 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole | C₉H₁₀N₄ | Monoclinic | P2/c | 8.5110 (5) | 11.2490 (8) | 10.1048 (7) | 101.866 (4) | 946.76 (11) | 4 |

| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | C₈H₈N₄S | Monoclinic | P2₁/n | 5.5574 (4) | 25.2384 (3) | 6.6327 (4) | 104.511 (1) | 900.63 (9) | 4 |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | C₁₅H₁₂N₆ | Monoclinic | P2₁/c | 10.2861 (3) | 12.3854 (4) | 10.9992 (3) | 98.799 (1) | 1383.85 (7) | 4 |

Analysis of Intermolecular Interactions in Crystal Lattices

The stability and packing of the crystal lattice are dictated by a variety of non-covalent intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding and stacking interactions are predominant.

Hydrogen bonds play a critical role in the supramolecular assembly of these compounds. In the co-crystal of 3-phenyl- and 5-phenyl-1,2,4-triazol-3-amine, molecules are linked into a two-dimensional network by N—H⋯N hydrogen bonds. bohrium.commdpi.comijsr.net Similarly, in 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, N—H⋯N hydrogen bonds link molecules to form centrosymmetric R₂²(8) rings, which are then interconnected into a zigzag layer. nih.gov

In more complex derivatives, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, both classic N-H…N and weaker C-H…N hydrogen bonds are the primary forces in forming the basic structural motif. nih.gov For other derivatives, different acceptor atoms are involved. For instance, in the crystal structure of (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenylamine difluorophosphate, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the cations and anions into a three-dimensional network. nih.govresearchgate.net

The table below provides details on the hydrogen bonds observed in the co-crystal of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. bohrium.com

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N4—H4B···N8 | 0.87 (4) | 2.04 (4) | 2.879 (3) | 159 (3) |

| N8—H8A···N2 | 0.81 (3) | 2.41 (3) | 3.206 (3) | 168 (3) |

| N8—H8B···N7 | 0.94 (4) | 2.19 (4) | 3.115 (3) | 169 (3) |

In addition to hydrogen bonding, π-stacking interactions contribute significantly to the crystal packing, particularly in aromatic-rich molecules like phenyl-triazoles. In the structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the role of stacking interactions is comparable to that of hydrogen bonds in structure formation. nih.gov The packing of (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenylamine difluorophosphate is consolidated by additional π–π stacking between the triazole ring and one of the phenyl rings, with a centroid-to-centroid distance of 3.5378 (9) Å. researchgate.net The design of some energetic materials based on triazole and tetrazole has intentionally incorporated π-stacking structures to enhance stability.

The introduction of halogen atoms onto the phenyl ring of triazole derivatives can lead to the formation of halogen bonds or other specific halogen-hydrogen interactions, which can influence crystal packing. While detailed studies on simple halogenated derivatives of this compound are limited, the crystal structure of the highly substituted 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine provides a relevant example of a brominated triazole system. In such structures, short contacts involving bromine atoms can be crucial to the supramolecular architecture, although classical hydrogen bonds and π-stacking often remain the dominant forces. The specific analysis of Br⋯H or other non-covalent interactions in these complex structures helps in understanding the broader role of halogens in crystal engineering of triazole compounds.

Annular Tautomerism in the Solid State: Co-crystallization and Structural Implications

One of the most interesting structural features of 3,5-disubstituted 1,2,4-triazoles is annular tautomerism, where the proton on the triazole ring can migrate between nitrogen atoms. For 3(5)-phenyl-1,2,4-triazol-5(3)-amine, there is the theoretical possibility of three tautomeric forms. bohrium.com Typically, it is expected that the tautomer with the more electron-donating group (the amino group) at position 5 would be the most stable and would be the form to crystallize. bohrium.com

However, X-ray diffraction studies provided a surprising result: two distinct tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, were found to co-crystallize in a 1:1 ratio. bohrium.comijsr.net This was a novel finding for an unequally 3,5-disubstituted tautomerizable 1,2,4-triazole. bohrium.commdpi.com

The structural implications of this co-crystallization are significant. As mentioned, the two tautomers exhibit different geometries. The 3-phenyl-1,2,4-triazol-5-amine tautomer is nearly planar, allowing for extensive π-electron delocalization between the amino group and the triazole ring. bohrium.comijsr.net In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer is non-planar, which reduces this delocalization. bohrium.comijsr.net The presence of both forms in the solid state highlights the subtle balance of energetic factors that control tautomeric preference and crystal packing. This phenomenon underscores the importance of experimental solid-state characterization, as the observed structure may not be the one predicted by simple electronic arguments. bohrium.com

Conformational Analysis: Planarity and Dihedral Angles between Aromatic Rings

The spatial arrangement of the phenyl and triazole rings is a critical aspect of the molecular structure of phenyl-aminotriazoles, influencing their electronic properties and potential intermolecular interactions. Crystallographic studies reveal that the substitution pattern on the triazole ring significantly impacts the planarity of the molecule.

In the case of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, a closely related derivative, the phenyl and triazole rings are not coplanar. nih.gov X-ray diffraction analysis shows that the two rings are twisted with respect to each other, forming a dihedral angle of 38.80 (2)°. nih.govresearchgate.net This twisted conformation suggests a degree of steric hindrance between the rings.

Interestingly, the isomeric position of the phenyl group dramatically alters this conformation. In the solid state, 3-phenyl-1H-1,2,4-triazol-5-amine is found to be essentially planar, with a very small dihedral angle of 2.3 (2)° between the phenyl and triazole rings. nih.goviucr.orgresearchgate.netnih.gov This planarity facilitates extensive π-electron delocalization between the two ring systems. nih.govresearchgate.netnih.gov In contrast, its tautomer, 5-phenyl-1H-1,2,4-triazol-3-amine, which co-crystallizes with it, exhibits a significantly larger dihedral angle of 30.8 (2)°. nih.goviucr.orgresearchgate.netnih.gov This loss of planarity in the 5-phenyl tautomer indicates a disruption of the conjugation between the rings. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while more advanced techniques can resolve complex structural questions like tautomerism.

The ¹H and ¹³C NMR spectra of this compound and its derivatives are characterized by distinct signals for the phenyl, triazole, and amine moieties. The chemical shifts are sensitive to the substituents on the triazole ring and the solvent used for analysis. rsc.orgufv.br

In a study of various 3-substituted-1-phenyl-1H-1,2,4-triazol-5-amine derivatives in DMSO-d₆, the protons of the N-phenyl group typically appear as a set of multiplets between δ 7.35 and 7.65 ppm. rsc.org The two protons of the amino group (-NH₂) generally resonate as a broad singlet around δ 6.5-6.8 ppm, with its chemical shift and broadness being dependent on factors like concentration and temperature. rsc.org

The ¹³C NMR spectra provide further structural confirmation. The carbon atoms of the triazole ring show characteristic signals, with C5 (attached to the amino group) and C3 appearing at approximately δ 155-159 ppm and δ 155-158 ppm, respectively, depending on the substituent at the 3-position. rsc.org The carbons of the phenyl ring are observed in the typical aromatic region of δ 123-138 ppm. rsc.org

For the related isomer, 3-phenyl-1H-1,2,4-triazole-5-amine, ¹H NMR spectra show that the chemical shifts of the amine (NH₂) and pyrrole-type (NH) protons are highly dependent on the solvent, a characteristic feature for protons involved in hydrogen bonding. ufv.br

¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives in DMSO-d₆ rsc.org

| Compound | Substituent at C3 | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3ah | p-tolyl | 7.84 (d, 2H), 7.62 (dd, 2H), 7.54 (t, 2H), 7.40 (d, 1H), 7.25 (d, 2H), 6.55 (s, 2H, NH₂), 2.34 (s, 3H) | 158.75, 155.72, 138.72, 137.79, 129.89, 129.57, 129.15, 127.47, 126.04, 123.24, 21.41 |

| 3aj | 4-bromophenyl | 7.95–7.86 (m, 2H), 7.69–7.57 (m, 4H), 7.54 (dd, 2H), 7.46–7.35 (m, 1H), 6.62 (s, 2H, NH₂) | 157.84, 155.96, 137.62, 132.05, 131.08, 129.93, 128.05, 127.71, 123.40, 122.56 |

| 3al | 2-nitrophenyl | 7.94 (dd, 1H), 7.79 (td, 1H), 7.70–7.64 (m, 2H), 7.64–7.52 (m, 3H), 7.48–7.40 (m, 1H), 6.75 (s, 2H, NH₂) | 156.53, 155.86, 137.47, 135.26, 133.77, 133.69, 130.00, 129.87, 128.92, 127.84, 123.21, 118.91, 116.95 |

| 3ay | styryl | 7.65–7.61 (m, 2H), 7.61–7.56 (m, 2H), 7.53 (dd, 2H), 7.39 (td, 3H), 7.34–7.28 (m, 2H), 7.01 (d, 1H), 6.53 (s, 2H, NH₂) | 158.75, 155.40, 137.70, 136.70, 132.80, 129.91, 129.25, 128.66, 127.42, 127.28, 123.04, 119.03 |

To overcome the complexities of one-dimensional spectra, advanced NMR techniques are employed. Two-dimensional Heteronuclear Multiple Quantum Coherence (2D-HMQC) experiments are particularly valuable for correlating proton signals with their directly attached carbon atoms. researchgate.net This technique provides unambiguous assignments of ¹H and ¹³C signals, which is crucial for distinguishing between isomers and confirming the molecular framework. researchgate.net For example, an HMQC spectrum would definitively link the amine proton signals to the C5 carbon of the triazole ring.

¹⁹F NMR spectroscopy is a highly sensitive technique for the structural analysis of fluorine-containing compounds. huji.ac.il Given that over 20% of all pharmaceuticals contain fluorine, this technique is of significant importance. nih.gov For a hypothetical fluorinated derivative of this compound, ¹⁹F NMR would be exceptionally informative. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, providing a clear fingerprint of the fluorine's position in the molecule. huji.ac.ilnih.gov Furthermore, coupling constants between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) would provide definitive evidence for the structure and conformation. nih.gov

1,2,4-Triazoles are known to exist as a mixture of tautomers in solution, and NMR spectroscopy is a primary method for studying these dynamic equilibria. acs.orgijsr.netncl.res.in For phenyl-amino-triazoles, different tautomeric forms can arise from the migration of a proton. nih.govresearchgate.net The crystallographic finding that 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine co-exist in the solid state underscores the potential for multiple tautomers to be present in solution. nih.govnih.gov

In solution, these tautomers can undergo rapid interconversion. The observed NMR spectrum often reflects a time-averaged state of the different forms, or if the exchange is slow enough on the NMR timescale, separate signals for each tautomer may be observed. researchgate.net The chemical shifts of the NH protons and the triazole ring carbons are particularly sensitive to the tautomeric form. ufv.brijsr.net Theoretical calculations of NMR chemical shifts can be compared with experimental data to help identify the predominant tautomeric forms in solution. ufv.br

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, probes the vibrational modes of a molecule's functional groups. These techniques provide a characteristic "fingerprint" that is useful for structural confirmation.

The FT-IR spectrum of phenyl-amino-triazoles displays characteristic absorption bands corresponding to the various functional groups present in the molecule. ufv.brnih.gov Analysis of these bands confirms the presence of the amine and triazole moieties and the aromatic system.

Key vibrational modes observed in the FT-IR spectra of related triazole derivatives include:

N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3000-3500 cm⁻¹. ufv.br

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are usually observed just above 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl ring appear in the 1450-1700 cm⁻¹ region. ufv.brnih.gov These bands are often coupled and provide a complex but characteristic pattern.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1300-1350 cm⁻¹ range. nih.gov

C-H Bending: Out-of-plane bending vibrations for the phenyl ring's C-H bonds occur at lower frequencies, often below 800 cm⁻¹, and are indicative of the substitution pattern. ufv.br

While specific FT-Raman data for this compound is not detailed in the surveyed literature, this technique would provide complementary information. FT-Raman is particularly sensitive to non-polar, symmetric vibrations, such as the C=C bonds of the aromatic ring, which may be weak in the IR spectrum.

Characteristic FT-IR Absorption Bands for Phenyl-Amino-Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretching (amine/water) | ~3360 | ufv.br |

| Aromatic C-H Stretching | ~3033 | nih.gov |

| C=N Stretching (triazole) | 1520 - 1692 | ufv.brnih.gov |

| Aromatic C=C Stretching | 1452 - 1614 | ufv.brnih.gov |

| C-N Stretching | ~1315 | nih.gov |

| C-H Bending (aromatic) | 709 - 780 | ufv.br |

Correlation with Computational Data for Vibrational Assignments

Computational studies play a pivotal role in the precise assignment of vibrational modes observed in the infrared (IR) spectra of this compound derivatives. By employing theoretical models, researchers can predict the vibrational frequencies and compare them with experimental data, leading to a more accurate interpretation of the molecular structure.

For instance, in the analysis of related compounds like 3-Benzyl-N-(2-chloro-4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, the IR spectrum exhibits characteristic peaks that can be assigned with the aid of computational methods. The observed bands include a distinct N-H stretching vibration around 3284 cm⁻¹, aromatic C-H stretching in the range of 3084-3026 cm⁻¹, and aliphatic C-H stretching at 2915-2840 cm⁻¹. acs.org Additionally, a C=N stretching vibration is noted at 1664 cm⁻¹. acs.org The correlation with computational data helps to confirm that these vibrations correspond to the specific functional groups within the molecule, such as the amine linker and the phenyl and benzyl (B1604629) rings. acs.org This integrated approach of experimental and computational analysis is crucial for the unambiguous assignment of the complex vibrational spectra of such multi-functionalized molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound and its analogs provides information about the conjugated systems and the presence of chromophores.

Electronic Absorption Spectrum Analysis

The electronic absorption spectra of this compound derivatives are characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic rings and the triazole core. The specific wavelengths and intensities of these absorptions are influenced by the substituents attached to the core structure. Analysis of the UV-Vis spectrum, in conjunction with computational studies, allows for the assignment of these electronic transitions to specific molecular orbitals. This information is valuable for understanding the electronic structure and photophysical properties of these compounds.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the definitive confirmation of the molecular weight and elemental composition of newly synthesized compounds. Various ionization techniques are employed to generate gas-phase ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z).

LC-MS, ESI-MS, and HRMS for Molecular Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely used to verify the successful synthesis of this compound derivatives. ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for the observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. HRMS provides highly accurate mass measurements, which enables the determination of the elemental formula of the compound, thus confirming its identity with a high degree of confidence. These techniques are fundamental in the characterization process, ensuring the purity and correct structure of the synthesized molecules.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-phenyl-1H-1,2,4-triazol-5-amine, which can exist in different tautomeric forms, DFT calculations are essential for understanding its stability, geometry, and reactivity. nih.gov However, specific computational data for many of the following properties are not available in published literature.

Electronic Structure Elucidation and Charge Distributions (e.g., NPA)

A detailed Natural Population Analysis (NPA) or similar charge distribution analysis for this compound has not been reported in the reviewed literature. However, crystallographic studies indicate significant π-electron delocalization between the amino group and the 1,2,4-triazole (B32235) nucleus. nih.govnih.gov This delocalization is more extensive in the this compound tautomer compared to its 5-phenyl-1,2,4-triazol-3-amine counterpart, as suggested by the observed bond lengths. nih.govnih.gov Specifically, the C-NH₂ bond length is 1.337(3) Å, indicating substantial double-bond character. nih.gov A full NPA analysis would quantify the atomic charges, providing deeper insight into the molecule's electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

Molecular Geometry Optimization and Conformation Analysis

The molecular geometry of this compound has been precisely determined through single-crystal X-ray diffraction. nih.govnih.gov These experimental results provide a crucial benchmark for validating the accuracy of computational geometry optimizations.

The molecule is observed to be essentially planar. nih.govnih.govdnu.dp.ua This planarity is a key feature of its conformation, facilitating the π-electron delocalization across the triazole ring, the amino group, and the phenyl ring. nih.gov The dihedral angle, which describes the twist between the planes of the phenyl ring and the triazole ring, is a critical conformational parameter.

| Parameter | Experimental Value | Source |

|---|---|---|

| Phenyl-Triazole Dihedral Angle | 2.3 (2)° | nih.govnih.govdnu.dp.ua |

| C5—N(amino) Bond Length | 1.337 (3) Å | nih.gov |

| Amino Group Nitrogen Deviation from Plane | 0.06 (2) Å | nih.gov |

Experimental geometric parameters for this compound from X-ray crystallography.

DFT geometry optimization, typically performed using functionals like B3LYP with an appropriate basis set (e.g., 6-311G**), would aim to reproduce these experimental values. The low dihedral angle confirms a conformation that maximizes electronic conjugation between the two ring systems. nih.govnih.govdnu.dp.ua

Harmonic Vibrational Frequency Calculations

Published studies containing harmonic vibrational frequency calculations for this compound are not available. Such calculations, performed on a DFT-optimized geometry, would provide theoretical vibrational spectra (IR and Raman). These spectra are used to assign vibrational modes to specific molecular motions, such as N-H stretches of the amine group, C=N stretches within the triazole ring, and phenyl ring vibrations, confirming the optimized structure corresponds to a true energy minimum.

HOMO-LUMO Energy Gap Determination

Specific calculations determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the corresponding energy gap for this compound are not found in the available literature. The HOMO-LUMO gap is a critical parameter derived from DFT calculations that helps to determine the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. A smaller gap generally implies higher reactivity. For related triazole derivatives, this gap is a key focus of computational studies to understand their electronic behavior.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis for Bonding Features

There are no specific NBO or NLMO analyses for this compound in the reviewed scientific literature. An NBO analysis would provide a detailed picture of the bonding and electronic delocalization. It quantifies charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are described as second-order perturbation energies. For this molecule, NBO analysis would be expected to confirm the strong delocalization (hyperconjugation) from the lone pair of the amino nitrogen into the π* orbitals of the triazole ring, consistent with the planarity and short C-N bond length observed experimentally. nih.gov

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

A detailed CDFT analysis of this compound, including the calculation of global reactivity descriptors (e.g., electrophilicity, chemical hardness) and local reactivity descriptors (e.g., Fukui functions), has not been published. These theoretical tools are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule, providing a theoretical rationale for its chemical behavior and reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Detailed Molecular Electrostatic Potential (MEP) maps for this compound were not available in the provided search results. However, MEP analysis is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map reveals the charge distribution and is color-coded to show electron-rich (negative potential, typically red or orange) and electron-poor (positive potential, typically blue) regions. For related triazole compounds, MEP maps have been used to identify the nitrogen atoms of the triazole ring and other heteroatoms as the primary centers for electrophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound was not found in the provided search results. QTAIM is a powerful method for analyzing the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. For similar heterocyclic compounds, QTAIM analysis has been employed to investigate the strength and nature of hydrogen bonds and other non-covalent interactions within the crystal structure. This analysis provides quantitative data on bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), which help to classify interactions as shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Specific Time-Dependent Density Functional Theory (TD-DFT) calculations detailing the electronic excitation properties of this compound are not available in the provided search results. TD-DFT is a widely used method to calculate the electronic absorption spectra of molecules, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions. For other triazole derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra and understand the electronic transitions, which are often of a π → π* or n → π* nature. eurjchem.com

Quantum Chemical Calculations of Intermolecular Interaction Energies in Crystal Structures

While a detailed quantum chemical calculation of the intermolecular interaction energies for the specific crystal structure of this compound is not present in the search results, the crystal structure of its tautomer, 3-phenyl-1,2,4-triazol-5-amine, has been described. In a cocrystal with 5-phenyl-1,2,4-triazol-3-amine, the molecules are linked into a two-dimensional network by N—H⋯N hydrogen bonds. nih.govresearchgate.netnih.gov The 3-phenyl-1,2,4-triazol-5-amine molecule is nearly planar, with the phenyl ring and the triazole ring having a very small dihedral angle between them. nih.govresearchgate.net This planarity facilitates π-electron delocalization between the phenyl and triazole rings. In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer is not planar. nih.govresearchgate.net The intermolecular interactions in the crystal are dominated by these hydrogen bonds, which play a crucial role in the supramolecular assembly.

Computational NMR Chemical Shift Predictions (GIAO Method) and Experimental Validation

Computational studies on various triazole derivatives have demonstrated the utility of the Gauge-Independent Atomic Orbital (GIAO) method for predicting ¹H and ¹³C NMR chemical shifts. ufv.br These theoretical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP, provide valuable support for experimental assignments and can help in the structural elucidation of different tautomers and isomers. ufv.br For a series of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, the GIAO method at the B3LYP/6-311G level of theory has been shown to yield calculated chemical shifts that are in good agreement with experimental data. ufv.br However, a direct comparison of GIAO-calculated and experimental NMR data specifically for this compound is not available in the provided search results. A theoretical study on 3-phenyl-1H-1,2,4-triazole-5-amine (pta) and related compounds used DFT methods to calculate ¹³C NMR chemical shifts to investigate the formation of possible tautomeric conformations in solution. ufv.br

Computational Thermodynamics Studies

Specific computational thermodynamics studies for this compound were not found in the provided search results. Such studies are important for determining the relative stabilities of different tautomers and for understanding the temperature dependence of thermodynamic properties.

Detailed calculations of the standard thermodynamic functions (isobaric heat capacity C⁰p,m, standard entropy S⁰m, and standard enthalpy H⁰m) for this compound are not available in the provided search results. These thermodynamic parameters can be calculated using computational methods, typically based on the vibrational frequencies obtained from DFT calculations. For other triazole derivatives, such calculations have been performed to provide insights into their thermodynamic stability.

Temperature-Dependent Thermodynamic Correlations

The thermodynamic properties of 1,2,4-triazole derivatives can be effectively studied using DFT calculations combined with statistical thermodynamics. researchgate.net By performing vibrational analyses at a specified level of theory, it is possible to calculate key thermodynamic functions such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) over a range of temperatures. mdpi.comresearchgate.net These calculations are based on the vibrational frequencies of the molecule in its optimized geometric state. researchgate.net

For a structurally related compound, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, computational studies have established a direct correlation between temperature and these thermodynamic properties. mdpi.comresearchgate.net The standard heat capacity, entropy, and enthalpy all increase with rising temperature. This trend is expected as the molecule gains more thermal energy, leading to greater vibrational, rotational, and translational motion. The relationship can be expressed through polynomial equations derived from the calculated data points, providing a predictive model for the compound's thermodynamic behavior at various temperatures. mdpi.com

Below is a representative table, based on data for a similar triazole derivative, illustrating how these thermodynamic functions change with temperature. researchgate.net

Table 1: Temperature-Dependent Thermodynamic Properties for a Related Triazole Derivative.

| Temperature (K) | Heat Capacity, C⁰p,m (J·mol⁻¹·K⁻¹) | Entropy, S⁰m (J·mol⁻¹·K⁻¹) | Enthalpy, H⁰m (kJ·mol⁻¹) |

|---|---|---|---|

| 200.00 | 205.12 | 460.15 | 21.33 |

| 298.15 | 301.45 | 565.80 | 45.78 |

| 400.00 | 395.21 | 670.34 | 80.11 |

| 500.00 | 468.99 | 765.43 | 123.55 |

| 600.00 | 525.10 | 852.18 | 173.24 |

| 700.00 | 567.88 | 932.05 | 228.10 |

Prediction of Optical Properties (e.g., Second Order Optical Nonlinearity)

The investigation of nonlinear optical (NLO) properties is a significant area of materials science, and computational methods are vital for predicting the NLO response of organic molecules. nih.govresearchgate.net For compounds like this compound, the second-order NLO properties are of particular interest. The key parameter for quantifying this is the first hyperpolarizability (β or β₀). researchgate.net Molecules with large β values are sought after for applications in optoelectronics and photonics. nih.gov

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the first hyperpolarizability. researchgate.net The NLO response in this class of compounds is often linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting portions of the molecule. researchgate.net The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a potential for significant NLO activity. nih.gov The calculated β values for novel compounds are often compared to that of a standard reference material, such as urea (B33335), to gauge their potential. nih.gov Computational studies on various 1,2,4-triazole derivatives have shown that they can possess significant first hyperpolarizability values, suggesting their promise as NLO materials. researchgate.netdntb.gov.ua

The table below presents calculated NLO properties for representative heterocyclic compounds, illustrating the type of data generated in such predictive studies. nih.gov

Table 2: Predicted Nonlinear Optical Properties of Representative Heterocyclic Compounds.

| Compound | Dipole Moment, μ (Debye) | Polarizability, α (x 10⁻²⁴ esu) | First Hyperpolarizability, β (x 10⁻³⁰ esu) |

|---|---|---|---|

| Compound A | 5.81 | 10.75 | 3.95 |

| Compound B | 7.23 | 6.09 | 6.21 |

| Urea (Reference) | 4.56 | 3.83 | 0.26 |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions based on the electron density of the molecule, generating a unique surface for each molecule in a crystal. mdpi.com The analysis provides a detailed picture of how molecules interact with their neighbors, which is fundamental to understanding the crystal packing.

The Hirshfeld surface is often mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. mdpi.com Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. mdpi.comnih.gov For this compound, the crystal structure is known to be stabilized by N—H···N hydrogen bonds. These interactions would be clearly visible as distinct red areas on the d_norm map.

Furthermore, the analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov These plots show the percentage contribution of each atom-pair contact to the total Hirshfeld surface. For similar heterocyclic amine compounds, H···H, N···H/H···N, and C···H/H···C interactions are typically the most significant contributors to the crystal packing. nih.gov

The following table provides a representative breakdown of intermolecular contact contributions to the Hirshfeld surface for a similar heterocyclic compound. nih.govresearchgate.net

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related Heterocycle.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 26.6 |

| N···H / H···N | 24.1 |

| C···H / H···C | 21.0 |

| C···C | 8.5 |

| O···H / H···O | 5.7 |

| Other | 14.1 |

Coordination Chemistry of 1 Phenyl 1h 1,2,4 Triazol 5 Amine and Derivatives

Ligand Design and Coordination Modes

The coordination behavior of 1-phenyl-1H-1,2,4-triazol-5-amine is dictated by the presence of multiple potential donor sites, namely the nitrogen atoms of the triazole ring and the exocyclic amino group. This arrangement allows for a variety of coordination modes, making it a valuable building block in the design of coordination compounds with diverse structural features.

Multi-dentate Ligand Potential of Triazole Amines

Triazole amines, including this compound, possess significant potential as multi-dentate ligands. The 1,2,4-triazole (B32235) ring itself offers three nitrogen atoms that can coordinate to metal centers. The presence of an additional amino group further enhances its coordination capabilities. These ligands can act as bidentate or even tridentate chelating agents, forming stable complexes with a range of metal ions. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

For instance, in the case of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related triazole derivative, the ligand acts as a bidentate donor, coordinating to metal ions through the sulfur atom of the thiol group and a nitrogen atom from the amino group. nih.govnih.gov This results in the formation of a five-membered chelate ring, a common and stable arrangement in coordination chemistry. nih.gov Similarly, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol also coordinates in a bidentate fashion through the thiol and amino groups. ginekologiaipoloznictwo.com The versatility of the triazole ring, combined with the additional donor sites from substituents like the amino group, allows for the formation of a wide array of complex structures.

Bridging Ligand Capabilities in Polymeric Structures

One of the most significant aspects of 1,2,4-triazole-based ligands is their ability to act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The nitrogen atoms at the 1- and 2-positions of the triazole ring are particularly well-suited for this role.

In the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network through N—H⋯N hydrogen bonds. nih.govnih.govresearchgate.net This inherent ability to form extended networks through hydrogen bonding foreshadows its potential to form robust coordination polymers when metal ions are introduced. The nitrogen atoms of the triazole ring can bridge metal ions, leading to the formation of polymeric chains, layers, or more complex three-dimensional frameworks. The specific architecture of the resulting polymer is influenced by the coordination geometry of the metal ion and the steric and electronic properties of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. A variety of characterization techniques are then employed to determine the composition, structure, and properties of the resulting complexes.

Transition Metal Complexes (e.g., Co(II), Ni(II), Zn(II), Cu(II), Cd(II), Pd(II))

A range of transition metal complexes involving ligands derived from 1,2,4-triazole-5-amine have been successfully synthesized and characterized. mdpi.com For example, a series of complexes with Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov Spectroscopic and magnetic data suggest a tetrahedral geometry for most of these complexes, with the exception of the Cu(II) complex, which exhibits a square planar geometry. nih.govnih.gov

Similarly, complexes of Ni(II), Co(II), Cd(II), Cr(III), and Zn(II) with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been reported. ginekologiaipoloznictwo.com The synthesis of these complexes generally involves the reaction of the triazole ligand with the corresponding metal salt in a suitable solvent. ginekologiaipoloznictwo.com The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration.

The table below summarizes some of the synthesized transition metal complexes with related triazole amine ligands.

| Metal Ion | Ligand | Proposed Geometry |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral nih.govnih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar nih.govnih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral nih.govnih.gov |

| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral nih.govnih.gov |

| Co(II) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Not specified ginekologiaipoloznictwo.com |

| Cr(III) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Not specified ginekologiaipoloznictwo.com |

Organometallic Complexes (e.g., Triorganotin (IV) Complexes)

Beyond transition metals, organometallic complexes of triazole amines have also been explored. For instance, an Sn(II) complex of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has been synthesized and characterized. nih.govnih.gov The formation of organometallic complexes, such as those with triorganotin(IV) moieties, would involve the reaction of the triazole ligand with an organotin precursor. The coordination in these complexes would likely occur through the nitrogen and/or sulfur donor atoms of the triazole ligand, similar to the transition metal complexes. The resulting organometallic compounds can exhibit interesting structural features and potential applications in various fields.

Structural Elucidation of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination compounds. This technique provides precise information about bond lengths, bond angles, coordination geometries, and intermolecular interactions within the crystal lattice.

The crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine itself has been determined, revealing that it crystallizes with two tautomers in the asymmetric unit. nih.govnih.govresearchgate.net The study showed that the 3-phenyl-1,2,4-triazol-5-amine molecule is nearly planar. nih.govnih.govresearchgate.net This planarity can influence the packing of the molecules in the solid state and the way they coordinate to metal centers.

For metal complexes, X-ray diffraction studies provide definitive evidence of the coordination mode of the ligand and the geometry around the metal center. For example, in a silver(I) complex with 4-amino-4H-1,2,4-triazole, X-ray diffraction revealed a polymeric structure with two distinct silver atom environments, one with a bent coordination and the other with a distorted tetrahedral geometry. mdpi.com Such detailed structural information is crucial for understanding the structure-property relationships of these coordination compounds. In another example, the structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole was confirmed by X-ray diffraction, showing that the phenyl and triazole rings are twisted with respect to each other. nih.gov

The table below presents some crystallographic data for 3(5)-phenyl-1,2,4-triazol-5(3)-amine.

| Parameter | Value |

| Formula | C₈H₈N₄·C₈H₈N₄ nih.govresearchgate.net |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 17.817 (2) nih.govresearchgate.net |

| b (Å) | 5.0398 (6) nih.govresearchgate.net |

| c (Å) | 18.637 (2) nih.govresearchgate.net |

| β (°) | 113.573 (4) nih.govresearchgate.net |

| V (ų) | 1533.9 (3) nih.govresearchgate.net |

| Z | 4 nih.govresearchgate.net |

Spectroscopic Signatures of Complex Formation (e.g., IR, UV-Vis, NMR, Atomic Absorption)

The coordination of this compound and its derivatives to metal centers induces significant and observable changes in their spectroscopic profiles. Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming complex formation and elucidating the coordination mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of triazole ligands. ijsr.net The IR spectrum of a free triazole ligand typically shows characteristic absorption bands for N-H, C=N, and N=N stretching vibrations. ijsr.net Upon complexation with a metal ion, notable shifts in these bands occur. For instance, the coordination of the triazole ring's nitrogen atoms to a metal center often results in a shift of the C=N stretching vibration band to lower frequencies. researchgate.net This shift indicates a change in the electron density and bond order within the heterocyclic ring upon coordination. Similarly, changes in the position and shape of the N-H stretching bands of the amino group can signify its involvement or non-involvement in the coordination sphere or in hydrogen bonding within the crystal lattice. researchgate.net In derivatives containing a thione group (C=S), a shift in its characteristic absorption band can also confirm coordination. ijsr.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of these triazole-based ligands and their metal complexes provide insights into the electronic transitions and the stability of the complexes in solution. The free ligands typically exhibit strong absorption bands in the UV region, which are assigned to π–π* transitions within the phenyl and triazole rings. mdpi.com Upon complexation, these intraligand transition bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift. mdpi.com The appearance of new, often weaker, absorption bands in the visible region can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, which are characteristic of the newly formed coordination compound. nih.gov Stability studies using UV-Vis spectroscopy have shown that the absorption maxima for complexes can remain consistent over extended periods, indicating the integrity of the complex in solution. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for characterizing these ligands and their diamagnetic metal complexes in solution. rsc.org In the ¹H NMR spectrum, the chemical shifts of the protons on the triazole and phenyl rings, as well as the protons of the amino group, are sensitive to the coordination event. researchgate.net Upon complexation, a downfield or upfield shift of these signals can be observed, providing evidence of the ligand's binding to the metal ion. For example, the signals of protons adjacent to the coordinating nitrogen atoms are particularly affected. researchgate.net In ¹³C NMR spectra, the carbon atoms of the triazole ring, especially those adjacent to the coordinating nitrogen atoms, show noticeable shifts upon complex formation, further confirming the coordination mode. ijsr.net

The following table summarizes the typical spectroscopic changes observed upon the formation of coordination complexes with 1,2,4-triazole derivatives.

| Spectroscopic Technique | Observed Change Upon Complexation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in C=N and N=N stretching frequencies (typically to lower wavenumbers). | Coordination of the metal ion to the nitrogen atoms of the triazole ring. | ijsr.netresearchgate.net |

| IR Spectroscopy | Shift or broadening of N-H stretching bands. | Involvement of the amino group in coordination or hydrogen bonding. | researchgate.net |

| UV-Vis Spectroscopy | Shift in intraligand π–π* transition bands. | Alteration of the ligand's electronic system upon coordination. | mdpi.com |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region. | d-d transitions or metal-to-ligand charge transfer (MLCT) bands. | nih.gov |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of protons on the triazole and phenyl rings. | Confirmation of ligand binding and identification of the coordination site. | researchgate.net |

| ¹³C NMR Spectroscopy | Shift in the chemical shifts of carbon atoms in the triazole ring. | Evidence of coordination through specific carbon-adjacent nitrogen atoms. | ijsr.net |

Luminescence Properties and Their Structural Origins in Coordination Polymers

The luminescence in these CPs can originate from different electronic transitions. In many cases, the observed emission is due to ligand-centered π–π* or n–π* transitions. rsc.orgrsc.org The free ligands themselves can be fluorescent, and upon coordination to certain metal ions with closed-shell configurations (like Zn²⁺ or Cd²⁺), this intrinsic luminescence can be preserved or even enhanced. rsc.orgacs.org The enhancement is often attributed to the increased rigidity of the ligand within the polymeric structure, which reduces non-radiative decay pathways.

The choice of the metal ion plays a pivotal role. Lanthanide(III) ions are often used to construct luminescent CPs. acs.orgmdpi.com While the energy transfer from the triazole ligand to the lanthanide ion (antenna effect) is not always efficient, the coordination environment can enhance the characteristic f-f transition-based luminescence of the lanthanide ion itself. mdpi.com Conversely, coordination to paramagnetic transition metals like Cu(II) or Co(II) often leads to quenching of the ligand-based luminescence due to energy or electron transfer processes. mdpi.com However, complexes with d¹⁰ metal ions like Cu(I) can be highly luminescent, with emissions sometimes described as thermally activated delayed fluorescence (TADF). rsc.org

The structural origins of the luminescence are deeply tied to the crystal structure of the coordination polymer. The dimensionality of the network (1D, 2D, or 3D), the degree of interpenetration, and the presence of intermolecular interactions like π–π stacking significantly influence the emission properties. rsc.orgacs.org For example, the distance between aromatic rings can affect the energy of π–π* transitions and, consequently, the emission wavelength. The flexibility or rigidity of the polymer backbone, dictated by the coordination mode of the ligand and the presence of co-ligands, also impacts the quantum yield. rsc.org In some systems, tunable luminescence can be achieved by altering factors such as co-ligands or counter-ions, which modify the coordination environment and the crystal packing. acs.org

The table below provides examples of luminescence properties in coordination polymers based on related triazole ligands and their structural determinants.

| Metal Ion/Ligand System | Emission Maximum (λₑₘ) | Proposed Origin of Luminescence | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cd(II) / bis(4-(1,2,4-triazol-4-yl)phenyl)methane | ~417 nm | Intraligand (π–π) transition | 3D network based on Cd₃(COO)₂ clusters. | rsc.org |

| Zn(II) / bis(4-(1,2,4-triazol-4-yl)phenyl)methane | ~425 nm | Intraligand (π–π) transition | 3D polythreaded network. | rsc.org |

| Eu(III), Tb(III) / bis(1,2,4-triazol-1-yl)methane | Sharp bands characteristic of Ln³⁺ | f-f transitions of the lanthanide ions. | 1D polymeric chain of octagonal metallocycles. | mdpi.com |

| Cu(I) / 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole | Bright green emission (~520-530 nm) | Thermally Activated Delayed Fluorescence (TADF) | Mononuclear complex with tetrahedral geometry. | rsc.org |

| Zn(II) / 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Emission at ~400-440 nm | Intraligand transition | Octahedral ZnN₂O₄ stereochemistry. | mdpi.com |

| Co(II), Ni(II) / 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Quenched or partially quenched | Energy/electron transfer to paramagnetic metal | Octahedral coordination environment. | mdpi.com |

Mechanistic Investigations of Non Clinical Biological Interactions

Molecular Target Identification and Binding Mechanisms

Detailed studies identifying the specific molecular targets of 1-phenyl-1H-1,2,4-triazol-5-amine are limited. However, the structural characteristics of the 1,2,4-triazole (B32235) ring system provide a basis for potential interactions with biological macromolecules.

Receptor and Enzyme Binding Site Interactions

Elucidation of Non-Covalent Interactions (Hydrogen Bonding, Electrostatic, Van der Waals Forces)

The potential for this compound to engage in non-covalent interactions is inherent in its molecular structure. A crystallographic study of the related compound, 3-phenyl-1H-1,2,4-triazol-5-amine, revealed that it co-crystallizes as two tautomers. nih.govnih.gov Within the crystal lattice, these molecules are linked by N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.govnih.gov This demonstrates the capacity of the amino group and the triazole nitrogen atoms to act as hydrogen bond donors and acceptors, a critical feature for interaction with biological targets. semanticscholar.org

The 1,2,4-triazole ring itself possesses a significant dipole moment and the capacity for π-π stacking interactions with aromatic residues in a protein's binding site. semanticscholar.org The phenyl substituent can further contribute to hydrophobic and van der Waals interactions. While these are fundamental interaction potentials, their specific roles in the binding of this compound to a biological receptor or enzyme have not been experimentally elucidated.

Enzyme Inhibition Mechanistic Studies

The 1,2,4-triazole nucleus is a well-established component of many enzyme inhibitors. nih.gov Mechanistic studies have primarily focused on derivatives of the parent compound.

Steroid Sulfatase (STS) Inhibition: Structural Basis and Modulators

While there is no direct evidence of this compound inhibiting steroid sulfatase (STS), derivatives of the isomeric 1-phenyl-1H-1,2,3-triazole have been identified as potent STS inhibitors. nih.govnih.govnih.gov STS is a critical enzyme in the biosynthesis of active steroid hormones. nih.govnih.gov